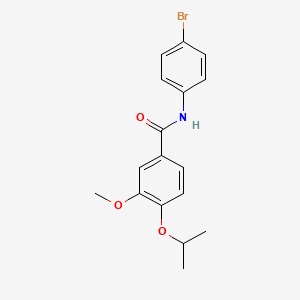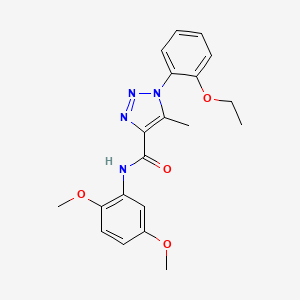
N-(4-bromophenyl)-4-isopropoxy-3-methoxybenzamide
説明
N-(4-bromophenyl)-4-isopropoxy-3-methoxybenzamide, also known as BPIB, is a chemical compound that belongs to the class of benzamide derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. BPIB is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation.
作用機序
N-(4-bromophenyl)-4-isopropoxy-3-methoxybenzamide acts as a competitive antagonist of TRPV1 channels, binding to the same site as capsaicin. It blocks the influx of cations such as calcium and sodium into the cell, which is necessary for the activation of TRPV1 channels. This leads to the inhibition of neuropeptide release and the attenuation of pain and inflammation.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-isopropoxy-3-methoxybenzamide has been shown to be a potent and selective antagonist of TRPV1 channels, with an IC50 value of around 10 nM. It has no significant activity against other TRP channels or ion channels. N-(4-bromophenyl)-4-isopropoxy-3-methoxybenzamide has been shown to inhibit capsaicin-induced pain and inflammation in animal models, without affecting normal nociceptive responses. It has also been shown to reduce the release of substance P and CGRP in dorsal root ganglion neurons and spinal cord slices.
実験室実験の利点と制限
N-(4-bromophenyl)-4-isopropoxy-3-methoxybenzamide has several advantages as a tool for studying TRPV1 channels. It is a potent and selective antagonist, with no significant off-target effects. It is also stable and easy to handle. However, there are some limitations to its use. N-(4-bromophenyl)-4-isopropoxy-3-methoxybenzamide has poor solubility in water, which can limit its use in some experiments. It also has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of TRPV1 channels.
将来の方向性
There are several future directions for the study of N-(4-bromophenyl)-4-isopropoxy-3-methoxybenzamide and TRPV1 channels. One direction is to investigate the role of TRPV1 channels in other physiological and pathological conditions, such as itch, anxiety, and cancer. Another direction is to develop more potent and selective TRPV1 antagonists, which could have potential therapeutic applications. Finally, the development of new delivery methods for N-(4-bromophenyl)-4-isopropoxy-3-methoxybenzamide, such as nanoparticles or liposomes, could improve its efficacy and reduce its toxicity.
科学的研究の応用
N-(4-bromophenyl)-4-isopropoxy-3-methoxybenzamide has been used extensively in scientific research as a tool to study the role of TRPV1 channels in pain sensation and inflammation. TRPV1 channels are expressed in sensory neurons and are activated by various stimuli, including heat, capsaicin, and acid. Activation of TRPV1 channels leads to the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), which are involved in pain transmission and inflammation. N-(4-bromophenyl)-4-isopropoxy-3-methoxybenzamide has been shown to block TRPV1 channels in a dose-dependent manner, both in vitro and in vivo. This makes N-(4-bromophenyl)-4-isopropoxy-3-methoxybenzamide a valuable tool for studying the physiological and pathological roles of TRPV1 channels in various conditions, including chronic pain, migraine, and inflammatory diseases.
特性
IUPAC Name |
N-(4-bromophenyl)-3-methoxy-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-11(2)22-15-9-4-12(10-16(15)21-3)17(20)19-14-7-5-13(18)6-8-14/h4-11H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCTXFYYAVGDCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)isophthalic acid](/img/structure/B4643312.png)
![3-(4-methoxyphenyl)-2-methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4643318.png)
![methyl 4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4643325.png)
![2-[1-(3-bromobenzoyl)-4-piperidinyl]-1H-benzimidazole](/img/structure/B4643334.png)
![4-(1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B4643349.png)
![7-chloro-N-[2-(dimethylamino)ethyl]-8-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B4643356.png)


![ethyl N-[(propylamino)carbonyl]-beta-alaninate](/img/structure/B4643387.png)
![3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4643402.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B4643411.png)
![1-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4643420.png)
![N-(2-methoxyphenyl)-2-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetamide](/img/structure/B4643421.png)